2-(1,3-dioxoisoindol-2-yl)-N-(9-ethylcarbazol-3-yl)acetamide
Overview
Description
2-(1,3-dioxoisoindol-2-yl)-N-(9-ethylcarbazol-3-yl)acetamide is a complex organic compound that features both isoindoline and carbazole moieties. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N-(9-ethylcarbazol-3-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoindoline Moiety: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.
Formation of the Carbazole Moiety: This can be synthesized via the Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.
Coupling Reaction: The final step involves coupling the isoindoline and carbazole moieties through an acetamide linkage, often using reagents like acetic anhydride or acetyl chloride under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions might target the isoindoline moiety, potentially converting it to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can be facilitated by reagents such as halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used, but could include various functionalized derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential electronic or photonic applications.
Biology
In biological research, compounds with similar structures have been investigated for their potential as enzyme inhibitors, receptor ligands, or other bioactive agents.
Medicine
In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industry, materials science applications could include the development of organic semiconductors, light-emitting diodes (LEDs), or other electronic devices.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions or chemical modifications.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide: Lacks the carbazole moiety, potentially altering its electronic and biological properties.
N-(9-ethyl-9H-carbazol-3-yl)acetamide: Lacks the isoindoline moiety, which could affect its reactivity and applications.
Uniqueness
The combination of isoindoline and carbazole moieties in 2-(1,3-dioxoisoindol-2-yl)-N-(9-ethylcarbazol-3-yl)acetamide provides a unique structural framework that could confer distinct electronic, photonic, and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(9-ethylcarbazol-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-2-26-20-10-6-5-7-16(20)19-13-15(11-12-21(19)26)25-22(28)14-27-23(29)17-8-3-4-9-18(17)24(27)30/h3-13H,2,14H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXDUIUKJYVIHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C51 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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